N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-ethylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound has been investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide involves its ability to form stable complexes with metal ions through its nitrogen and oxygen atoms. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide
- N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide
- N-(4-Isopropylbenzylidene)-4-methylbenzenesulfonamide
Uniqueness
N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s ability to form metal complexes and its overall stability.
Properties
Molecular Formula |
C16H17NO2S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-6-8-15(9-7-14)12-17-20(18,19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |
InChI Key |
AICXXMQFQOQWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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